2-Bromo-5-(diethoxymethyl)-3-methylthiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-(diethoxymethyl)-3-methylthiophene is an organic compound belonging to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This specific compound is characterized by the presence of a bromine atom at the second position, a diethoxymethyl group at the fifth position, and a methyl group at the third position on the thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(diethoxymethyl)-3-methylthiophene typically involves the bromination of 3-methylthiophene followed by the introduction of the diethoxymethyl group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The diethoxymethyl group can be introduced through a reaction with diethoxymethane in the presence of a strong acid like hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(diethoxymethyl)-3-methylthiophene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of 2-substituted-5-(diethoxymethyl)-3-methylthiophenes.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 2-hydro-5-(diethoxymethyl)-3-methylthiophene.
Scientific Research Applications
2-Bromo-5-(diethoxymethyl)-3-methylthiophene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceutical compounds.
Industry: Utilized in the production of materials with specific electronic properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(diethoxymethyl)-3-methylthiophene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and the diethoxymethyl group can influence the compound’s reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-methoxybenzyl bromide
- 5-Bromo-2-(dimethoxymethyl)pyridine
- 2-Bromo-5-methoxy-1,3-dimethylbenzene
Uniqueness
2-Bromo-5-(diethoxymethyl)-3-methylthiophene is unique due to the presence of both a bromine atom and a diethoxymethyl group on the thiophene ring. This combination of functional groups imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
IUPAC Name |
2-bromo-5-(diethoxymethyl)-3-methylthiophene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrO2S/c1-4-12-10(13-5-2)8-6-7(3)9(11)14-8/h6,10H,4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHFWFIXJSZBPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CC(=C(S1)Br)C)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650315 |
Source
|
Record name | 2-Bromo-5-(diethoxymethyl)-3-methylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000018-59-6 |
Source
|
Record name | Thiophene, 2-bromo-5-(diethoxymethyl)-3-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000018-59-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-5-(diethoxymethyl)-3-methylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.